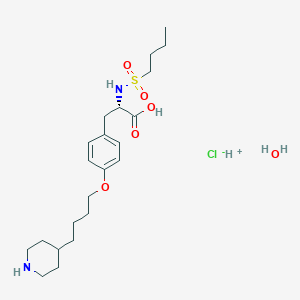

Tirofiban hydrochloride monohydrate

Descripción general

Descripción

El hidróxido de tirofibán es un inhibidor de la agregación plaquetaria utilizado para prevenir eventos trombóticos en el síndrome coronario agudo sin elevación del segmento ST. Es un antagonista reversible no peptídico del receptor de glucoproteína IIb/IIIa plaquetaria, que inhibe la agregación plaquetaria . Este compuesto se usa comúnmente durante episodios de dolor en el pecho, ataques cardíacos o procedimientos para tratar las arterias coronarias bloqueadas .

Métodos De Preparación

La preparación del hidróxido de tirofibán implica varias rutas sintéticas y condiciones de reacción. Un método incluye los siguientes pasos :

- Reaccionar el éster tert-butílico del ácido 4-(2-oxoethyl)piperidina-1-carboxílico con trifenilfosfina de metilenooxi carbonilo para obtener un compuesto intermedio.

- Hidrogenación catalítica del intermedio utilizando Pd/C para obtener otro intermedio.

- Reducción del intermedio por hidruro de litio y aluminio.

- Reacción con cloruro de 4-metilbencenosulfonilo para obtener otro intermedio.

- Reacción de sustitución en condiciones alcalinas para obtener el intermedio final.

- Eliminación del grupo protector utilizando ácido clorhídrico para producir hidróxido de tirofibán.

Este proceso es ventajoso debido a sus condiciones de reacción suaves, alto rendimiento y respeto al medio ambiente .

Análisis De Reacciones Químicas

Core Synthetic Pathways

Tirofiban hydrochloride monohydrate is synthesized through two primary industrial methods, both involving strategic functional group transformations:

Method 1 (Patent CN104447509A ):

-

Substitution : Conversion of 4-(4-pyridyl)butyryl chloride to 4-(4-pyridyl)butyl iodide.

-

Condensation : Reaction with N-butylsulfonyl-L-tyrosine ethyl ester under basic conditions.

-

Reduction : Catalytic hydrogenation using Raney nickel (Raney [Ni]) under hydrogen pressure (1.30 MPa) to reduce the pyridine ring to piperidine.

-

Salification : Reaction with hydrochloric acid in ethyl acetate to form the hydrochloride salt.

Key Conditions :

| Step | Reagents/Solvents | Temperature | Yield |

|---|---|---|---|

| Reduction | Raney [Ni], H₂ (ethanol) | 60°C | 93.5% |

| Salification | HCl (ethyl acetate) | Ambient | 96% |

Method 2 (Patent CN1844099A ):

-

Reduction : 4-(4-pyridyl)butyryl chloride is hydrogenated to 4-(4-piperidyl)butyryl chloride using Pd/C or Raney [Ni].

-

Iodination : Conversion to 4-(4-piperidyl)butyl iodide.

-

Alkylation : Condensation with N-butylsulfonyl-L-tyrosine ethyl ester using NaH in tetrahydrofuran (THF).

-

Hydrolysis and Salification : Acidic hydrolysis followed by HCl treatment in isopropyl acetate.

Advantages :

-

Avoids toxic intermediates (e.g., iodates).

-

Total yield: ~80% (vs. <50% in older methods).

Pyridine-to-Piperidine Reduction

The pyridine ring in intermediate 4-(4-pyridyl)butyryl derivatives undergoes catalytic hydrogenation (H₂, 0.1–5.0 MPa) using Raney [Ni] or Pd/C in ethanol or acetic acid. This step converts the aromatic pyridine into a saturated piperidine ring, critical for biological activity .

Sulfonamide Formation

N-Butylsulfonyl-L-tyrosine ethyl ester is synthesized via sulfonylation of L-tyrosine ethyl ester with butanesulfonyl chloride. This step introduces the sulfonamide group, enabling reversible binding to GP IIb/IIIa receptors .

Salt Formation

The free base of tirofiban is treated with concentrated HCl in aprotic solvents (e.g., ethyl acetate or isopropyl acetate) to yield the crystalline monohydrate hydrochloride salt. The process ensures high purity (>96%) and stability .

Comparative Analysis of Synthetic Routes

Structural and Reaction Data

-

Key Functional Groups :

-

Piperidine ring (reduced from pyridine).

-

Sulfonamide (-SO₂N-).

-

Carboxylic acid (-COOH).

-

Stability and Degradation

Tirofiban hydrochloride is stable under acidic conditions but hydrolyzes in alkaline media. Degradation pathways include:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Tirofiban works by inhibiting platelet aggregation through reversible blockade of the GP IIb/IIIa receptor, which is crucial for fibrinogen binding and platelet activation. This mechanism significantly reduces thrombus formation, making tirofiban valuable in various cardiovascular conditions.

Key Characteristics

- Molecular Formula : C22H36N2O5S·HCl·H2O

- Molecular Weight : 495.08 g/mol

- Administration : Intravenous infusion

- Half-Life : Approximately 2 hours

- Return to Baseline Function : Platelet function normalizes within 8 hours post-infusion cessation .

Acute Coronary Syndromes (ACS)

Tirofiban is commonly used in patients with unstable angina or non-ST elevation myocardial infarction (NSTEMI). It is administered as an adjunct to heparin and aspirin to prevent early myocardial infarction and improve outcomes during PCI procedures.

Percutaneous Coronary Intervention (PCI)

In the context of PCI, tirofiban has been shown to enhance procedural success rates. Studies indicate that its use leads to better outcomes in terms of reduced myocardial damage and improved survival rates post-procedure .

Research Findings

Numerous studies have evaluated the efficacy and safety of tirofiban in various clinical settings. Below are summarized findings from significant research:

Meta-Analysis on Tirofiban during Intravenous Thrombolysis

A meta-analysis involving seven studies with 1,176 patients assessed the impact of tirofiban during intravenous thrombolysis (IVT) for acute ischemic stroke (AIS). Key results included:

- Recanalization Rate : 87.8% in the tirofiban group versus 83.2% in controls, with no statistically significant difference (OR = 1.19).

- Postoperative Re-Occlusion Rate : Significantly lower in the tirofiban group (OR = 0.36).

- Mortality within Three Months : Reduced in the tirofiban group (OR = 0.54) .

Efficacy Data Table

| Study Type | Sample Size | Recanalization Rate | Mortality Rate | Postoperative Re-Occlusion |

|---|---|---|---|---|

| Meta-Analysis | 1,176 patients | 87.8% (tirofiban) vs. 83.2% (control) | Reduced in tirofiban group (OR = 0.54) | Lower in tirofiban group (OR = 0.36) |

| Randomized Controlled Trials | Various | Not statistically significant differences noted | No excess mortality compared to heparin alone | N/A |

Safety Profile

Tirofiban is generally well-tolerated; however, it is essential to monitor for potential bleeding complications, particularly in patients with a history of bleeding disorders or those on anticoagulant therapy. The incidence of severe intracranial hemorrhage (sICH) was not significantly different between groups receiving tirofiban and those who did not during thrombolysis procedures .

Case Study 1: Tirofiban in Acute Ischemic Stroke

A study evaluated the safety and efficacy of sequential tirofiban infusions combined with endovascular therapy for AIS. Results demonstrated improved functional outcomes when using a loading dose followed by maintenance doses compared to single-dose administration .

Case Study 2: Tirofiban during PCI

In a cohort study involving patients undergoing PCI, those treated with tirofiban showed significantly lower rates of adverse cardiac events compared to those receiving standard treatment without tirofiban .

Mecanismo De Acción

El hidróxido de tirofibán actúa inhibiendo el receptor de glucoproteína IIb/IIIa en la superficie de las plaquetas . Este receptor juega un papel crucial en la agregación plaquetaria y la formación de coágulos. Al bloquear este receptor, el hidróxido de tirofibán previene la formación de coágulos de sangre . Logra más del 90% de inhibición de la agregación plaquetaria dentro de los 10 minutos de la administración .

Comparación Con Compuestos Similares

El hidróxido de tirofibán es único debido a su alta afinidad e inhibición reversible del receptor de glucoproteína IIb/IIIa . Compuestos similares incluyen:

Eptifibatida: Otro inhibidor de la glucoproteína IIb/IIIa con un mecanismo de acción similar.

Abciximab: Un anticuerpo monoclonal que también se dirige al receptor de glucoproteína IIb/IIIa pero tiene una estructura diferente y una duración de acción más larga.

El hidróxido de tirofibán destaca por su inicio rápido y su corta vida media, lo que lo hace adecuado para entornos agudos .

Actividad Biológica

Tirofiban hydrochloride monohydrate is a synthetic, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, primarily used as an antiplatelet agent in clinical settings. It plays a critical role in preventing platelet aggregation, which is essential during acute coronary syndromes and various interventional procedures. This article explores the biological activity of tirofiban, focusing on its mechanisms, efficacy, safety profiles, and relevant case studies.

- Molecular Formula : C22H36N2O5S- HCl- H2O

- Molecular Weight : 495.08 g/mol

- Appearance : White to off-white powder

- pH Range : 5.5 to 6.5

Tirofiban acts as a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, which is crucial for platelet aggregation during thrombus formation .

Tirofiban exerts its effects by competitively inhibiting the GP IIb/IIIa receptors on platelets. This inhibition prevents fibrinogen and other ligands from binding, thereby blocking the final common pathway in platelet aggregation. The administration of tirofiban leads to a significant reduction in platelet aggregation, achieving over 90% inhibition within 30 minutes of intravenous infusion .

Pharmacokinetics

- Half-Life : Approximately 2 hours

- Administration : Intravenous infusion

- Dose-Dependent Effects : Inhibition of platelet aggregation is dose-dependent and reversible upon cessation of the infusion .

Case Studies and Meta-Analyses

A comprehensive meta-analysis evaluated the safety and efficacy of tirofiban during intravenous thrombolysis (IVT) for patients with acute ischemic stroke. Key findings include:

- Functional Outcomes : In a pooled analysis of five studies, there was no statistically significant difference in favorable functional outcomes at three months between tirofiban (49.6%) and non-tirofiban groups (49.7%) (OR = 1.13, p = 0.47) .

- Recanalization Rates : The recanalization rate was higher in the tirofiban group (87.8%) compared to the non-tirofiban group (83.2%), though this was not statistically significant (OR = 1.19, p = 0.53) .

- Symptomatic Intracerebral Hemorrhage (sICH) : The incidence of sICH was similar between groups (9.8% for tirofiban vs. 9.7% for non-tirofiban), indicating no increased risk associated with tirofiban use (OR = 0.97, p = 0.89) .

Table of Efficacy Outcomes

| Outcome Measure | Tirofiban Group (%) | Non-Tirofiban Group (%) | Odds Ratio (OR) | p-value |

|---|---|---|---|---|

| Favorable Functional Outcome | 49.6 | 49.7 | 1.13 | 0.47 |

| Recanalization Rate | 87.8 | 83.2 | 1.19 | 0.53 |

| sICH Incidence | 9.8 | 9.7 | 0.97 | 0.89 |

Safety Profile

The safety profile of tirofiban has been extensively studied, particularly in high-risk populations undergoing percutaneous coronary interventions or acute coronary syndrome treatments:

- Adverse Events : The most common adverse events include bleeding complications, particularly at access sites.

- Mortality Rates : A meta-analysis indicated lower mortality rates at three months for patients receiving tirofiban compared to those who did not receive it (OR = 0.58, p = 0.03) .

Table of Safety Outcomes

| Safety Measure | Tirofiban Group (%) | Non-Tirofiban Group (%) | Odds Ratio (OR) | p-value |

|---|---|---|---|---|

| Mortality Rate | Lower | Higher | 0.58 | 0.03 |

| sICH Rate | 9.8 | 9.7 | - | - |

Propiedades

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAAPJPFZPHHBC-FGJQBABTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048635 | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150915-40-5 | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirofiban hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROFIBAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Tirofiban hydrochloride?

A1: Tirofiban hydrochloride acts as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). []

Q2: How does Tirofiban hydrochloride interact with its target?

A2: Tirofiban hydrochloride competitively inhibits the binding of fibrinogen to the platelet GP IIb/IIIa receptor. [, ] This binding is crucial for platelet aggregation, a key process in thrombus formation.

Q3: What are the downstream effects of Tirofiban hydrochloride binding to its target?

A3: By blocking the GP IIb/IIIa receptor, Tirofiban hydrochloride effectively inhibits platelet aggregation [, ] and thrombus formation. [, ] This ultimately leads to improved blood flow and reduced risk of ischemic events in patients with acute coronary syndromes (ACS).

Q4: What is the molecular formula and weight of Tirofiban hydrochloride?

A4: Although the provided abstracts do not explicitly state the molecular formula and weight of Tirofiban hydrochloride, they describe it as a "non-peptide" [, ] antagonist. More detailed information on the molecular structure can be found in chemical databases and publications focusing on its synthesis. []

Q5: Is there any information on the spectroscopic data of Tirofiban hydrochloride in the provided abstracts?

A5: While the abstracts don't delve into the spectroscopic characterization of Tirofiban hydrochloride, one study mentions using high-performance liquid chromatography (HPLC) [] to assess its content and degradation products. Another study utilizes HPLC for chiral separation and determination of the R-isomer. [] This suggests that HPLC plays a significant role in analyzing this compound.

Q6: Are there formulations designed to enhance the stability of Tirofiban hydrochloride injections?

A7: Yes, research has focused on developing stable Tirofiban hydrochloride injection solutions. One approach involves incorporating sodium chloride and a pH buffer solution into the formulation. [] This method aims to minimize pH changes after sterilization and reduce the formation of visible foreign matter or insoluble particles during long-term storage, ultimately improving the safety of intravenous injections. [] Another study highlighted the use of L-arginine in the injection formula to reduce insoluble particles compared to formulas using pH buffer solutions or arginine aspirin. []

Q7: What is the primary clinical use of Tirofiban hydrochloride?

A8: Tirofiban hydrochloride is primarily indicated for the treatment of acute coronary syndromes (ACS). [, , , , , , , , , , , , , , , , ] It's frequently employed during percutaneous coronary intervention (PCI) to prevent ischemic complications.

Q8: How effective is Tirofiban hydrochloride in treating ACS?

A9: Numerous studies demonstrate that Tirofiban hydrochloride effectively improves coronary blood flow, reduces the incidence of major adverse cardiac events (MACE), and improves clinical outcomes in patients with ACS. [, , , , , , , , , , , , , , , ]

Q9: Are there specific subgroups of ACS patients where Tirofiban hydrochloride shows particular benefit?

A10: Research suggests that Tirofiban hydrochloride may be particularly beneficial for high-risk patients with unstable angina pectoris, [] acute myocardial infarction (AMI), [, ] and ACS complicated by diabetes. [, ]

Q10: Does the TIMI flow grade impact the effectiveness of Tirofiban hydrochloride?

A11: Studies indicate that patients with lower TIMI flow grades before PCI experience more significant improvements in coronary blood flow when treated with Tirofiban hydrochloride. [, ] This highlights the drug's potential to enhance blood flow in more severe cases of coronary artery obstruction.

Q11: Are there specific precautions or monitoring strategies related to the use of Tirofiban hydrochloride?

A13: Close monitoring of patients' bleeding risk and platelet count is crucial during Tirofiban hydrochloride therapy. [, ] Dosage adjustments or alternative treatments may be necessary in patients at high risk of bleeding.

Q12: What analytical techniques are commonly used to quantify Tirofiban hydrochloride?

A14: High-performance liquid chromatography (HPLC) is a primary method for determining the concentration of Tirofiban hydrochloride in various matrices. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.